Regioisomeric Scaffold Differentiation: s-Indacene vs. as-Indacene Acetic Acid in Metabolic and Biological Contexts
CAS 68293-39-0 possesses the 1,2,3,5,6,7-hexahydro-s-indacene (rectilinear) scaffold, not the 1,2,3,6,7,8-hexahydro-as-indacene (angular) scaffold of its closest regioisomer (CAS 2420508-27-4). In human liver microsome (HLM) metabolism studies of the parent drug MCC950, hydroxylation occurs exclusively on the 1,2,3,5,6,7-hexahydro-s-indacene moiety, not on an as-indacene framework. Of three synthesized hydroxylated regioisomers on the s-indacene scaffold, only one (the R-(+)-1-hydroxy regioisomer, 2a) matched the major human metabolite by chiral HPLC-MS/MS coelution; the other two regioisomers did not coelute and exhibited different NLRP3 inhibitory potencies [1]. This establishes scaffold geometry as a decisive determinant of both metabolic fate and target engagement.
| Evidence Dimension | Regioisomeric identity and corresponding NLRP3 inhibitory activity of hydroxylated metabolites of MCC950 |
|---|---|
| Target Compound Data | 1,2,3,5,6,7-Hexahydro-s-indacene scaffold (CAS 68293-39-0 core); metabolite 2a (R-(+)-1-hydroxy) activity: 170-fold less potent than MCC950 (IC₅₀ ~1,275 nM estimated); one non-metabolite regioisomer retained nanomolar IC₅₀ |
| Comparator Or Baseline | Two alternative hydroxylation regioisomers on the same s-indacene scaffold; as-indacene regioisomer (CAS 2420508-27-4) not identified as a human metabolite of MCC950 |
| Quantified Difference | Regioisomer 2a: ~170-fold drop vs. MCC950 (IC₅₀ 7.5 nM → ~1,275 nM); one regioisomer retained nanomolar activity demonstrating position-dependent SAR |
| Conditions | Human liver microsome incubation; HPLC-MS/MS coelution with chiral column; IL-1β release inhibition in human monocyte-derived macrophages |
Why This Matters
Procurement of the correct s-indacene (not as-indacene) regioisomer is essential for any SAR or metabolite identification study referencing the MCC950 chemical series, as regioisomer mismatches produce non-overlapping biological data.
- [1] Salla, M.; Butler, M. S.; Pelingon, R.; Kaeslin, G.; Croker, D. E.; Reid, J. C.; Baek, J. M.; Bernhardt, P. V.; Gillam, E. M. J.; Cooper, M. A.; Robertson, A. A. B. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950. ACS Med. Chem. Lett. 2016, 7 (12), 1034–1038. View Source
